molecular formula C12H19NO2 B13952053 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid

Katalognummer: B13952053
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: VZSIJECXVIFITB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, where two rings are connected through a single atom. The presence of a cyclopropyl group and a carboxylic acid functional group adds to its chemical diversity and potential reactivity.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a cyclopropylamine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the formation of the spirocyclic structure .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce reaction times and improve yields, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-cyclopropyl-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-11(15)9-3-4-12(7-9)5-6-13(8-12)10-1-2-10/h9-10H,1-8H2,(H,14,15)

InChI-Schlüssel

VZSIJECXVIFITB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3(C2)CCC(C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.